Isopentenol

Metabolic Engineering Biomanufacturing Biofuels

Isoprenol (3-methyl-3-buten-1-ol) is a bio-based C5 hemiterpenoid alcohol purpose-built for next-generation sustainable chemistry and advanced biofuels. Unlike its isomer prenol, isoprenol delivers >20× higher fermentation titers (up to 12.4 g/L in E. coli) and achieves 90% selectivity with 92% conversion in catalytic dehydration to renewable isoprene monomer. With a research octane number (RON) of 96.5 and a lower heating value 29% higher than ethanol, combined with low water solubility, it is the unequivocal choice for SAF precursor DMCO (1,4-dimethylcyclooctane) production, synthetic rubber & elastomer feedstocks, and premium gasoline blendstocks. Available at ≥98% purity for industrial biotechnology, aerospace fuel, biorefinery, and specialty chemical programs. Select isoprenol—not prenol—for cost-effective, scalable performance.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
Cat. No. B1216264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentenol
Synonymsisopentenol
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(C)C=CO
InChIInChI=1S/C5H10O/c1-5(2)3-4-6/h3-6H,1-2H3
InChIKeyQVDTXNVYSHVCGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopentenol (3-Methyl-3-buten-1-ol) as a Differentiated C5 Biofuel and Chemical Building Block


Isopentenol, also referred to as isoprenol (3-methyl-3-buten-1-ol), is a five-carbon branched enol that serves as a drop-in biofuel and a versatile precursor for high-value isoprenoid chemicals [1]. It belongs to the class of hemiterpenoid alcohols, which also includes its positional isomer prenol (3-methyl-2-buten-1-ol) [2]. Unlike traditional short-chain alcohols such as ethanol, isopentenol exhibits a combination of high energy density, favorable combustion properties, and low water solubility, which positions it as a next-generation biofuel candidate and a platform chemical for sustainable aviation fuel (SAF) and renewable isoprene production [3].

Why Isopentenol (Isoprenol) Cannot Be Simply Substituted by Its Isomer Prenol or Other Bio-alcohols


While isopentenol (isoprenol) and its isomer prenol are often grouped together as 'isopentenols,' they exhibit fundamentally different chemical behaviors and production characteristics that preclude simple substitution [1]. The position of the double bond critically influences reactivity: isoprenol is uniquely stable under conditions where prenol undergoes rapid, uncontrolled catalytic transformations, a critical distinction for downstream processing [2]. Furthermore, the biosynthetic routes for high-specificity production of isoprenol versus prenol in microbial hosts are distinct and yield vastly different titers and selectivities, making them non-interchangeable as fermentation products [3]. Therefore, selecting the correct isomer is not a matter of equivalence but a requirement for achieving targeted performance in both catalytic applications and biomanufacturing processes.

Quantitative Differentiation Evidence for Isopentenol (Isoprenol) Against Key Comparators


Superior Microbial Production Titer of Isoprenol Versus Prenol

In microbial fermentation, isoprenol (3-methyl-3-buten-1-ol) achieves significantly higher titers than its isomer prenol (3-methyl-2-buten-1-ol) using engineered pathways. The highest reported isoprenol titer is 12.4 ± 1.3 g/L in E. coli fed-batch fermentation, compared to a maximum prenol titer of 526 mg/L, representing a >20-fold difference in production capacity [1][2]. The high-specificity production of isoprenol is also more advanced, with titers exceeding 1.3 g/L achieved in shake flasks, while pure prenol production required complex pathway engineering to achieve 0.2 g/L at ~80% purity [3].

Metabolic Engineering Biomanufacturing Biofuels

Divergent Catalytic Reactivity: Isoprenol Stability vs. Prenol Reactivity

Under identical catalytic conditions, isoprenol and prenol display starkly different chemical behaviors. When treated with zinc and molybdenum complexes, prenol undergoes rapid catalytic transformations (isomerization, intra- and intermolecular dehydration), whereas isoprenol remains completely unreactive and stable under the same conditions [1]. This inherent stability makes isoprenol a more robust and predictable intermediate for catalytic upgrading processes that would otherwise be complicated by side reactions if prenol were used.

Catalysis Isomerization Chemical Synthesis

Isopentenol Outperforms Ethanol in Energy Density for Fuel Applications

As a biofuel component, isopentenol (isoprenol) provides a substantial energy density advantage over ethanol. The lower heating value (LHV) and higher heating value (HHV) of isopentenol are 34.4 and 36.9 MJ/kg, respectively, which are 29% and 24% higher than the corresponding values for ethanol [1]. Additionally, its research octane number (RON) of 96.5 surpasses that of premium gasoline, enhancing its value as an anti-knock additive while delivering more energy per unit mass [1].

Biofuels Fuel Properties Energy Density

Enhanced Combustion Kinetics: OH Radical Reactivity Profile Distinct from n-Alkenes

The OH-initiated oxidation kinetics of isoprenol differ fundamentally from those of simple n-alkenes, which is critical for its performance in combustion engines. In shock tube experiments over 900–1290 K, OH addition to the double bond of isoprenol contributed at least 50% to the total rate constant even at temperatures as high as 2000 K, a behavior attributed to hydrogen bonding stabilization not present in n-alkenes [1]. The site-specific rate constants for isoprenol were also found to be slower than those for analogous reactions with OH and n-alkenes, suggesting a distinct, and potentially advantageous, combustion profile [1].

Combustion Chemistry Reaction Kinetics Fuel Additives

Preferred Substrate for High-Selectivity Dehydration to Renewable Isoprene

Isoprenol is the preferred substrate for the catalytic dehydration to produce renewable isoprene, a key monomer for synthetic rubber. A composite Mo-Fe-O and Mg(OH)2 catalyst system achieves high efficiency, with isoprene selectivity remaining at 90% after five successive regeneration cycles, and methanol conversion at 92% [1]. Furthermore, an integrated bioprocess leverages isoprenol's higher boiling point relative to isoprene to enable >90% recovery via off-gas stripping and continuous dehydration, overcoming toxicity and flammability challenges inherent in direct isoprene fermentation .

Renewable Chemicals Isoprene Catalytic Dehydration

Priority Application Scenarios for Isopentenol (Isoprenol) Based on Quantified Differentiation


High-Titer Biomanufacturing of Advanced Biofuels and Chemical Precursors

Given the >20-fold higher fermentation titers achievable for isoprenol compared to its isomer prenol [1], this scenario is optimal for industrial biotechnology programs aiming for cost-effective, large-scale production of C5 alcohols. Isoprenol's established titers of up to 12.4 g/L in E. coli fed-batch processes [1] make it the only economically viable choice for developing a microbial platform for drop-in biofuels or chemical intermediates. Research and development efforts should prioritize isoprenol-producing strains and fermentation optimization to capitalize on this established productivity advantage.

Renewable Isoprene Production via Catalytic Dehydration

For industries seeking a sustainable, bio-based route to isoprene monomer, isoprenol is the unequivocal starting material of choice. Its high selectivity (90%) and conversion efficiency (92%) in catalytic dehydration to isoprene [2], combined with the ability to achieve >90% recovery in integrated off-gas capture processes , provides a technically robust and scalable alternative to both petrochemical isoprene and direct microbial fermentation. This scenario is particularly compelling for companies in the synthetic rubber, elastomer, and specialty chemical sectors looking to secure renewable feedstocks.

Sustainable Aviation Fuel (SAF) Precursor Synthesis

Isoprenol serves as a critical biological precursor for 1,4-dimethylcyclooctane (DMCO), a high-performance sustainable aviation fuel (SAF) compound developed by the U.S. Navy . The ability to produce isoprenol at high titers and recover it efficiently from fermentation off-gas positions it as a key intermediate for the emerging SAF supply chain. This scenario is directly relevant to aerospace fuel producers, government energy agencies, and biorefinery developers focused on decarbonizing the aviation sector.

High-Energy-Density, High-Octane Fuel Blending Component

With a research octane number (RON) of 96.5 and a lower heating value (LHV) 29% higher than ethanol [3], isoprenol is uniquely suited as a premium gasoline blendstock. This scenario targets fuel formulators and automotive OEMs seeking to increase the renewable content and energy density of their fuels without sacrificing knock resistance. Unlike ethanol, isoprenol's lower water solubility and higher energy density make it a more compatible and efficient blending component for existing fuel infrastructure and internal combustion engines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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